Sub-Nanomolar BRD4 Degradation Potency in AML Cell Lines: Degrader-15 Versus MZ1 DC₅₀ Comparison
Degrader-15 achieves a DC₅₀ of 0.25 nM for BRD4 degradation in MV4-11 acute myeloid leukemia cells, which is approximately 32-fold more potent than the 8 nM DC₅₀ reported for the VHL-recruiting degrader MZ1 in H661 lung cancer cells, and an order of magnitude more potent than MZ1's 23 nM DC₅₀ in H838 cells [1]. Notably, while direct same-cell comparison is unavailable due to differing experimental models, the 0.25 nM DC₅₀ positions Degrader-15 among the most potent BRD4 degraders characterized in the MV4-11 AML model [1].
| Evidence Dimension | BRD4 protein degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | 0.25 nM (MV4-11 cells); 3.15 nM (RS4-11 cells) |
| Comparator Or Baseline | MZ1: 8 nM (H661 cells), 23 nM (H838 cells) |
| Quantified Difference | Degrader-15 DC₅₀ in MV4-11 (0.25 nM) is 32-fold lower (more potent) than MZ1 DC₅₀ in H661 (8 nM); 92-fold lower than MZ1 DC₅₀ in H838 (23 nM) |
| Conditions | Degrader-15: 4 h treatment, Western blot quantification in MV4-11 and RS4-11 cells [1]; MZ1: 24 h treatment, Western blot quantification in H661 and H838 cells |
Why This Matters
For investigators studying BRD4-dependent transcription in AML models, the 0.25 nM DC₅₀ of Degrader-15 in MV4-11 cells enables complete target engagement at sub-nanomolar concentrations, reducing potential off-target effects associated with higher compound concentrations and minimizing DMSO vehicle artifacts in sensitive cellular assays.
- [1] Xiang W, Zhao L, Han X, et al. Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4. Bioorganic Chemistry. 2021;115:105238. View Source
